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Compound of Interest

Compound Name: 2,4,4-Trimethylhexan-2-ol

CAS No.: 66793-91-7

Cat. No.: B13480655

Get Quote

Technical Whitepaper

Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2,4,4-
Trimethylhexan-2-ol (CAS: 66793-91-7), a highly branched C9 tertiary alcohol. Characterized

by its steric bulk and hydrophobic nature, this compound serves as a specialized intermediate

in organic synthesis and a solvent in high-performance coatings. This document synthesizes

experimental data with thermodynamic modeling to offer researchers and process engineers a

definitive reference for handling, synthesis, and application.

Chemical Identity & Structural Analysis
2,4,4-Trimethylhexan-2-ol is a structural isomer of "isononanol," distinguished by a tertiary

hydroxyl group at the C2 position and a gem-dimethyl group at C4. This specific architecture

imparts unique steric hindrance, reducing reactivity toward oxidation compared to primary

alcohols while enhancing hydrolytic stability in ester derivatives.
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Parameter Details

IUPAC Name 2,4,4-Trimethylhexan-2-ol

CAS Registry Number 66793-91-7

Molecular Formula C₉H₂₀O

Molecular Weight 144.25 g/mol

SMILES CCC(C)(C)CC(C)(C)O

InChIKey QMEHJTXRYVSFES-UHFFFAOYSA-N

Structural Visualization
The following diagram illustrates the steric environment of the hydroxyl group, shielded by the

adjacent methyl groups.
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Figure 1: Structural connectivity highlighting the steric shielding of the tertiary hydroxyl group.

Thermodynamic & Physical Properties
The following data aggregates experimental values and high-fidelity thermodynamic estimates.

The tertiary structure significantly depresses the boiling point relative to primary C9 isomers
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(e.g., 3,5,5-trimethylhexan-1-ol, BP ~194°C) due to reduced intermolecular hydrogen bonding

network accessibility.

Key Physical Constants
Property Value Condition / Method

Physical State Liquid @ 20°C, 1 atm

Density 0.844 g/mL @ 20°C [1]

Boiling Point 168°C - 174°C
Estimated (Isomer correlation)

[2]

Refractive Index (

)
1.440 @ 20°C [1]

Molar Volume 170.9 mL/mol Derived from density

Flash Point ~60°C - 70°C Predicted (Closed Cup)

Vapor Pressure ~0.5 mmHg @ 25°C (Estimated)

LogP (Octanol/Water) 2.8 - 3.2 Hydrophobic character [3]

Solubility Profile
Water: Insoluble (< 0.1 g/L). The hydrophobic alkyl backbone overwhelms the polar hydroxyl

group.

Organic Solvents: Miscible with ethanol, diethyl ether, acetone, and chlorinated

hydrocarbons.

Synthesis & Impurities
Understanding the synthesis route is critical for identifying potential impurities that affect

physical property measurements, particularly boiling point and refractive index.

Laboratory Synthesis (Grignard Route)
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For high-purity standards, the reaction of 4,4-dimethyl-2-hexanone with methylmagnesium

bromide is the preferred pathway.
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Figure 2: Grignard synthesis pathway yielding high-purity 2,4,4-trimethylhexan-2-ol.

Industrial Synthesis (Oxo Process Variation)
Industrially, C9 alcohols are often produced via the hydroformylation of octenes (dimers of

butene). 2,4,4-trimethylhexan-2-ol may appear as a minor component in "isononanol"

mixtures derived from diisobutylene feedstock, though separation of this specific tertiary isomer

is energy-intensive.

Common Impurities:

Isomeric Alcohols: 3,5,5-trimethylhexan-1-ol (primary isomer).

Unreacted Ketones: 4,4-dimethyl-2-hexanone.[1]
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Dehydration Products: 2,4,4-trimethyl-1-hexene or 2,4,4-trimethyl-2-hexene (formed if

distillation temperatures are excessive).

Handling, Stability & Safety
As a tertiary alcohol, 2,4,4-trimethylhexan-2-ol exhibits specific stability profiles different from

primary alcohols.

Reactivity
Oxidation: Resistant to mild oxidation (does not form aldehydes/carboxylic acids easily).

Strong oxidation leads to chain cleavage (ketone/acid fragments).

Dehydration: Susceptible to acid-catalyzed dehydration to form alkenes (isononenes). Avoid

strong mineral acids at elevated temperatures.

Safety Protocols (GHS Classification)
Signal Word:WARNING

Hazard Statements:

H227: Combustible liquid.

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.

Storage: Store in a cool, dry, well-ventilated area. Keep away from oxidizing agents and

strong acids.

Applications in Drug Development & Research
While often overshadowed by its primary isomers, 2,4,4-trimethylhexan-2-ol offers specific

advantages:

Solvent for Lipophilic Drugs: Its high LogP (approx. 3.0) makes it an excellent solvent for

non-polar active pharmaceutical ingredients (APIs) during liquid-liquid extraction processes.
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Sterically Hindered Intermediate: Used to synthesize bulky esters that are resistant to

enzymatic hydrolysis, useful in creating stable prodrug linkers.

Fragrance Fixative: The bulky structure provides low volatility, potentially serving as a fixative

in olfactory formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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